6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride
Overview
Description
6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride is a chemical compound with the molecular formula C14H18ClN3O and a molecular weight of 279.77 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a piperazine ring, which is a common structural motif in medicinal chemistry
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a wide variety of biological activities, including anti-inflammatory, anticancer, antihypertensive, anti-hiv, anti-malarial, and antibacterial activity .
Mode of Action
It’s worth noting that quinoline derivatives have been reported to interact with various targets leading to a range of biological effects .
Biochemical Pathways
Quinoline derivatives have been reported to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Quinoline derivatives have been reported to induce various cellular responses, including increased bax expression, activation of caspase-3 and -7, enhanced cleavage of parp, and decreased bcl-2 expression .
Biochemical Analysis
Biochemical Properties
6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride plays a significant role in various biochemical reactions It interacts with several enzymes, proteins, and other biomoleculesThe nature of these interactions often involves binding to specific sites on the biomolecules, which can result in inhibition or activation of enzymatic activities .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce DNA damage in certain cell types, which can lead to apoptosis or programmed cell death. Additionally, it can modulate the expression of genes involved in cell cycle regulation and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing structural changes that can inhibit DNA replication and transcription. This binding interaction can also lead to the activation of DNA repair pathways. Furthermore, it has been found to inhibit certain enzymes, such as topoisomerases, which are crucial for DNA unwinding during replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but can degrade over time when exposed to light or high temperatures. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential for sustained biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxic effects at high doses include liver and kidney damage, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels, which can have downstream effects on cellular function. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into the nucleus, where it can exert its effects on DNA .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial DNA and function. Understanding its subcellular localization helps in elucidating its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride typically involves the condensation of 6-methoxyquinoline with piperazine under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and may require the use of a catalyst to facilitate the reaction . The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact . Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride can be compared with other similar compounds, such as:
6-Methoxy-4-(piperazin-1-yl)quinazoline: Similar structure but different biological activities and applications.
9-Methoxy-6-(piperazin-1-yl)quinoline: Different substitution pattern on the quinoline ring, leading to distinct chemical and biological properties.
4-(Piperazin-1-yl)quinoline derivatives: Various derivatives with different substituents on the quinoline ring, each with unique properties and applications.
Properties
IUPAC Name |
6-methoxy-4-piperazin-1-ylquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.ClH/c1-18-11-2-3-13-12(10-11)14(4-5-16-13)17-8-6-15-7-9-17;/h2-5,10,15H,6-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOYAWAOBJIFKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)N3CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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